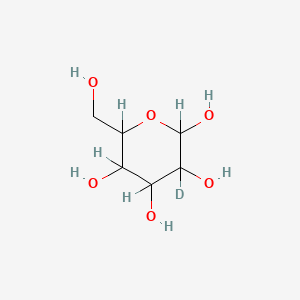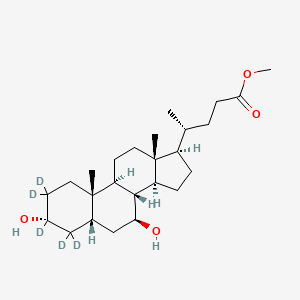
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a chemical compound with the molecular formula C6H12O6 . It is a fascinating material used in scientific research and offers immense potential in various fields like medicine, nanotechnology, and biochemistry.
Molecular Structure Analysis
The molecular structure of “3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is characterized by its molecular formula C6H12O6 . The exact mass of the molecule is 181.06966484 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” include a molecular weight of 181.16 g/mol, a topological polar surface area of 110 Ų, and a complexity of 151 . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol may be related to the broader field of organic synthesis, particularly in the production of cyclic compounds like oxazines. Oxazines and related compounds, including 1,2-oxazines and 1,2-benzoxazines, are synthesized through dehydration processes. These compounds have a wide range of applications, from serving as electrophiles in organic reactions to being used as chiral synthons. The synthesis methods and the roles these compounds play in various chemical reactions highlight their importance in the field of organic chemistry (Sainsbury, 1991).
Environmental Applications
The compound's potential relation to the study of novel brominated flame retardants (NBFRs) is notable. NBFRs, including various derivatives, have been increasingly used and have raised concerns regarding their environmental fate and potential risks. The presence of these compounds in indoor air, dust, consumer goods, and food necessitates comprehensive research to understand their occurrence, environmental impact, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Biotechnological Applications
In the biotechnology sector, the compound may be indirectly connected to the study of poly-D-3-hydroxybutyrate production from CO2. This process involves autotrophic cultures of hydrogen-oxidizing bacteria, representing a significant step towards sustainable and efficient production of bioplastics. The research into optimizing this biotechnological process can provide insights into the potential industrial applications of similar compounds (Ishizaki, Tanaka, & Taga, 2001).
Impact on Pharmacokinetics
While excluding direct information related to drug use and dosage, it's pertinent to note the broader context of deuterium substitution in pharmaceuticals. Deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic profiles of drugs, potentially improving their metabolic stability and reducing toxicities. This aspect of pharmaceutical research, studying the impact of isotopic substitution on drug properties, can provide a backdrop for understanding the significance of specific compounds like 3-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol in drug development (Russak & Bednarczyk, 2018).
Wirkmechanismus
Target of Action
Given that it is a glucose derivative, it is likely to interact with enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase .
Mode of Action
This could involve binding to the active site of enzymes involved in glucose metabolism, potentially altering their activity .
Biochemical Pathways
Given its structural similarity to glucose, it is plausible that it may influence pathways involved in glucose metabolism, such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle .
Pharmacokinetics
As a glucose derivative, it may be expected to have similar pharmacokinetic properties to glucose, which is rapidly absorbed and distributed throughout the body .
Result of Action
Based on its structural similarity to glucose, it may be hypothesized that it could influence cellular energy production and other processes dependent on glucose metabolism .
Action Environment
Factors such as temperature, ph, and the presence of other metabolites could potentially influence its activity .
Eigenschaften
IUPAC Name |
3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(OC1O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)

